Cas no 527-47-9 (1-Amino-1-deoxy-D-ribitol)

1-Amino-1-deoxy-D-ribitol 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4R)-5-aminopentane-1,2,3,4-tetraol
- (2R,3S,4R)-5-Aminopentane-1,2,3,4-tetrol
- 1-amino-1-deoxy-D-arabitol
- 1-Amino-1-desoxy-D-arabit
- 5-Amino-5-desoxy-D-lyxit
- 5-Amino-D-lyxo-pentan-1,2,3,4-tetraol
- D-arabitylamine
- 1-Amino-1-deoxy-D-ribitol
- D-Ribamine
- (2R,3S,4S)-5-aminopentane-1,2,3,4-tetraol
- RNHXWPCUJTZBAR-LMVFSUKVSA-N
- 527-47-9
- (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol
- D-1-Amino-1-deoxyribitol; D-Ribamine; D-Ribitylamine
- Ribamine
- 1-amino-1-deoxyribitol
- Ribamine; 1-Amino-1-deoxyribitol
- 51108-70-4
- SCHEMBL6025618
- MA175524
-
- インチ: 1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m0/s1
- InChIKey: RNHXWPCUJTZBAR-LMVFSUKVSA-N
- SMILES: O([H])[C@]([H])([C@@]([H])(C([H])([H])O[H])O[H])[C@]([H])(C([H])([H])N([H])[H])O[H]
計算された属性
- 精确分子量: 151.084
- 同位素质量: 151.084
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 89.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.7
- トポロジー分子極性表面積: 107
1-Amino-1-deoxy-D-ribitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG36305-25mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 25mg |
$556.00 | 2024-04-19 | ||
TRC | A629248-100mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 100mg |
$ 1407.00 | 2023-04-19 | ||
A2B Chem LLC | AG36305-100mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 100mg |
$1488.00 | 2024-04-19 | ||
TRC | A629248-25mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 25mg |
$ 448.00 | 2023-04-19 | ||
TRC | A629248-50mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 50mg |
$ 876.00 | 2023-04-19 | ||
A2B Chem LLC | AG36305-50mg |
1-Amino-1-deoxy-D-ribitol |
527-47-9 | 50mg |
$972.00 | 2024-04-19 |
1-Amino-1-deoxy-D-ribitol 関連文献
-
Esther Matamoros,Pedro Cintas,Mark E. Light,Juan C. Palacios Org. Biomol. Chem. 2019 17 10209
-
2. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activationChriselle D. Braganza,Kensuke Shibata,Aisa Fujiwara,Chihiro Motozono,Koh-Hei Sonoda,Sho Yamasaki,Bridget L. Stocker,Mattie S. M. Timmer Org. Biomol. Chem. 2019 17 8992
-
Chriselle D. Braganza,Chihiro Motozono,Koh-Hei Sonoda,Sho Yamasaki,Kensuke Shibata,Mattie S. M. Timmer,Bridget L. Stocker Chem. Commun. 2020 56 5291
1-Amino-1-deoxy-D-ribitolに関する追加情報
Compound CAS No 527-47-9: A Comprehensive Overview of 1-Amino-1-deoxy-D-Ribitol
The compound with CAS No 527-47-9, commonly referred to as 1-Amino-1-deoxy-D-Ribitol, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.
1-Amino-1-deoxy-D-Ribitol is a derivative of ribitol, a sugar alcohol, with an amino group (-NH₂) attached at the first carbon atom. Its chemical structure consists of a five-carbon chain with hydroxyl groups (-OH) at positions 2, 3, and 4, along with an amino group at position 1. This configuration makes it a valuable molecule for studying stereochemistry and biochemical interactions. The compound's molecular formula is C₅H₁₂NO₃, and its molecular weight is approximately 136.16 g/mol.
Recent studies have highlighted the importance of 1-Amino-1-deoxy-D-Ribitol in the development of novel therapeutic agents. Researchers have explored its role in drug delivery systems, where its unique properties allow for targeted drug release mechanisms. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 1-Amino-1-deoxy-D-Ribitol can serve as a precursor for synthesizing bioactive compounds with enhanced pharmacokinetic profiles.
The synthesis of CAS No 527-47-9 involves several methodologies, including enzymatic catalysis and chemical reduction techniques. One notable approach involves the reduction of ribose using specific enzymes to yield ribitol derivatives. The introduction of the amino group is typically achieved through reductive amination or other amine-forming reactions. These methods have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.
In terms of physical properties, 1-Amino-1-deoxy-D-Ribitol is a white crystalline solid with a melting point around 200°C under standard conditions. It is soluble in water and polar solvents but exhibits limited solubility in non-polar solvents due to its hydrophilic nature. These characteristics make it suitable for use in aqueous-based formulations and biochemical assays.
Recent advancements in analytical techniques have enabled precise characterization of CAS No 527-47-9 at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided insights into its stereochemical configuration and interaction dynamics with other biomolecules. For example, NMR studies have revealed that 1-Amino-1-deoxy-D-Ribitol forms stable complexes with certain proteins, suggesting potential applications in enzyme inhibition studies.
The biological activity of CAS No 527-47-9 has been extensively studied in recent years. Preclinical trials have shown that it exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research contexts.
In conclusion, CAS No 527-47-9, or 1-Amino-1-deoxy-D-Ribitol, stands out as a versatile compound with wide-ranging applications across multiple scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers working on drug discovery, material science, and biochemical engineering projects.
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